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molecular formula C10H15BO5 B1650609 3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid CAS No. 1189126-31-5

3-Methoxy-4-(2-methoxyethoxy)phenylboronic acid

Cat. No. B1650609
M. Wt: 226.04
InChI Key: YUBMDYZNCBFIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838674B2

Procedure details

4-Hydroxy-3-methoxyphenylboronic acid pinacol ester (Aldrich, 518786) (1 g; 4 mmol), 2-bromomethyl)-methylether (0.83 g; 6 mmol) and Cs2CO3 (2.6 g; 8 mmol) in DMF (10 ml) are heated to 130° C. for 45 minutes. The reaction mixture is diluted with TBME/heptane (5 ml/5 ml), filtered and evaporated to deliver the title compound as yellow oil used without further purification in Example 79.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
TBME heptane
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:16]C(C)(C)C(C)(C)[O:9]2)=[CH:4][C:3]=1[O:17][CH3:18].[CH3:19][O:20][CH3:21].[C:22]([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.CC(OC)(C)C.CCCCCCC>[CH3:18][O:17][C:3]1[CH:4]=[C:5]([B:8]([OH:9])[OH:16])[CH:6]=[CH:7][C:2]=1[O:1][CH2:22][CH2:19][O:20][CH3:21] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)B1OC(C)(C)C(C)(C)O1)OC
Name
Quantity
0.83 g
Type
reactant
Smiles
COC
Name
Cs2CO3
Quantity
2.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
TBME heptane
Quantity
5 mL
Type
solvent
Smiles
CC(C)(C)OC.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
used without further purification in Example 79

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1OCCOC)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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